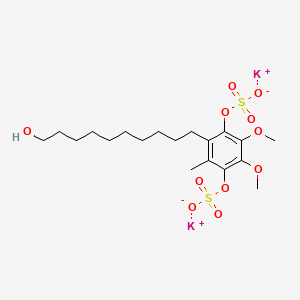
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt
Description
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .
Properties
Molecular Formula |
C19H30K2O11S2 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
ABHQEIRLZJCDLB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Idebenone derivatives.
Reduction: Reduction reactions can revert it back to its parent compound, Idebenone.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Explored for its neuroprotective effects, particularly in conditions like Alzheimer’s disease and cerebral ischemia.
Mechanism of Action
The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar redox properties.
MitoQ: A mitochondria-targeted antioxidant with enhanced bioavailability.
Uniqueness
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.
Biological Activity
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt is a synthetic derivative of idebenone, which is known for its antioxidant properties and role in mitochondrial function. This compound features two sulfate groups that enhance its solubility and stability, making it a subject of interest in various biological and medical research applications.
- Molecular Formula : C19H28K2O9S
- Molecular Weight : 510.682 g/mol
- Structure : The compound contains two potassium ions and disulfate groups that contribute to its unique properties compared to idebenone.
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt primarily functions as an electron carrier in the mitochondrial electron transport chain. It facilitates the transfer of electrons to complex III, bypassing complex I, which is particularly beneficial in conditions where mitochondrial dysfunction occurs. This action results in increased ATP production and reduced oxidative stress, protecting cells from damage associated with free radicals and lipid peroxidation.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which has been demonstrated through various studies:
- Reduction of Oxidative Stress : The compound has been shown to lower markers of oxidative damage in cellular models, offering protective effects against conditions such as cerebral ischemia .
- Neuroprotective Effects : Research indicates that Dihydro Idebenone can improve neurological function in animal models and human studies related to neurodegenerative diseases .
Case Studies
-
Friedreich's Ataxia (FA) :
- A randomized controlled trial investigated the effects of idebenone on FA patients. Although Dihydro Idebenone was not the primary compound studied, idebenone's results provide insights into the potential benefits of its derivatives. Patients receiving higher doses reported improvements in neurological function and activities of daily living (ADL), suggesting a dose-dependent response .
- Mitochondrial Dysfunction :
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Solubility | Stability |
|---|---|---|---|
| Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt | High | High | High |
| Hydro Idebenone 4-O-Sulfate Dipotassium Salt | Moderate | Moderate | Moderate |
| Idebenone | Moderate | Low | Low |
The table illustrates how Dihydro Idebenone stands out due to its superior solubility and stability compared to other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


